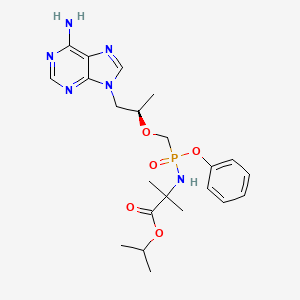
(1R)-Tenofovir amibufenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-Tenofovir amibufenamide is a nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. It is a prodrug of tenofovir, which means it is metabolized in the body to produce the active drug tenofovir. This compound is known for its efficacy in inhibiting the replication of HIV by targeting the reverse transcriptase enzyme, which is crucial for the viral replication process.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-Tenofovir amibufenamide involves multiple steps, starting from the appropriate nucleotide precursors. The key steps include the formation of the phosphonate group and the attachment of the amibufenamide moiety. The reaction conditions typically involve the use of protecting groups to ensure selective reactions and the use of coupling agents to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (1R)-Tenofovir amibufenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacokinetic properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents, which can be used to create analogs with improved efficacy or reduced side effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various analogs of this compound, which can be tested for their antiviral activity and pharmacokinetic properties.
科学研究应用
(1R)-Tenofovir amibufenamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying nucleotide analogs and their interactions with enzymes.
Biology: The compound is used to investigate the mechanisms of viral replication and the development of drug resistance.
Medicine: It is a key component in antiretroviral therapy for HIV-1 infection, contributing to the management and control of the disease.
Industry: The compound is used in the pharmaceutical industry for the development of new antiviral drugs and formulations.
作用机制
(1R)-Tenofovir amibufenamide exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. Upon administration, the prodrug is metabolized to tenofovir, which is then phosphorylated to its active diphosphate form. This active form competes with the natural substrate, deoxyadenosine triphosphate (dATP), and gets incorporated into the viral DNA, leading to chain termination. The inhibition of reverse transcriptase prevents the synthesis of viral DNA, thereby inhibiting viral replication.
相似化合物的比较
Tenofovir disoproxil fumarate: Another prodrug of tenofovir, used in the treatment of HIV and hepatitis B.
Emtricitabine: A nucleoside reverse transcriptase inhibitor often used in combination with tenofovir.
Lamivudine: Another NRTI used in the treatment of HIV and hepatitis B.
Uniqueness: (1R)-Tenofovir amibufenamide is unique due to its improved pharmacokinetic properties, including better oral bioavailability and reduced renal toxicity compared to tenofovir disoproxil fumarate. This makes it a preferred option in antiretroviral therapy, offering better patient compliance and fewer side effects.
属性
分子式 |
C22H31N6O5P |
|---|---|
分子量 |
490.5 g/mol |
IUPAC 名称 |
propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate |
InChI |
InChI=1S/C22H31N6O5P/c1-15(2)32-21(29)22(4,5)27-34(30,33-17-9-7-6-8-10-17)14-31-16(3)11-28-13-26-18-19(23)24-12-25-20(18)28/h6-10,12-13,15-16H,11,14H2,1-5H3,(H,27,30)(H2,23,24,25)/t16-,34?/m1/s1 |
InChI 键 |
ORHSFGJQGPUCRR-LXAPUOBYSA-N |
手性 SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)(C)C(=O)OC(C)C)OC3=CC=CC=C3 |
规范 SMILES |
CC(C)OC(=O)C(C)(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid](/img/structure/B12411291.png)
![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12411312.png)

![[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide](/img/structure/B12411319.png)
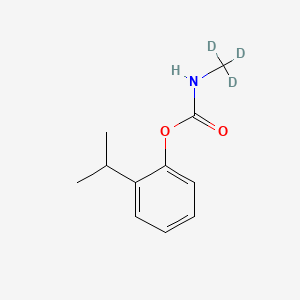

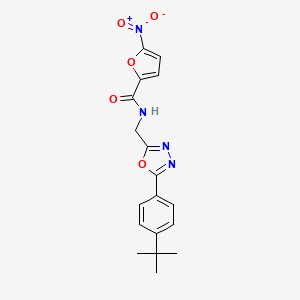
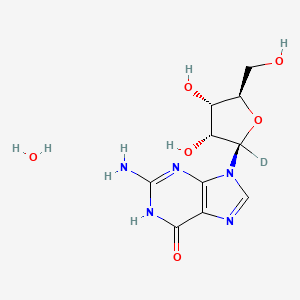
![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)

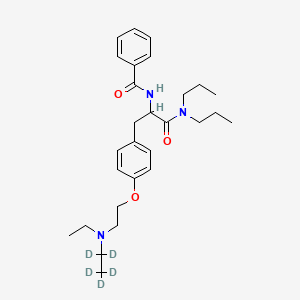
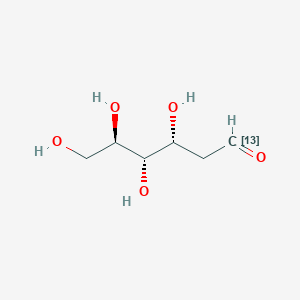
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)
